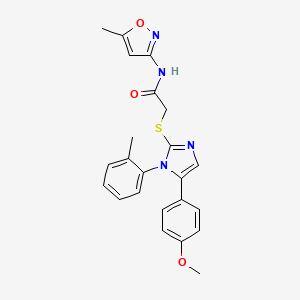![molecular formula C19H16N4O4S2 B2413842 N-(6-((2-((2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-イル)アミノ)-2-オキソエチル)チオ)ピリダジン-3-イル)チオフェン-2-カルボキサミド CAS No. 1021136-62-8](/img/structure/B2413842.png)
N-(6-((2-((2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-イル)アミノ)-2-オキソエチル)チオ)ピリダジン-3-イル)チオフェン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its heterocyclic structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new drugs, particularly for targeting specific enzymes or receptors.
Biological Activity: It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for further biological studies.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Polymer Science: It may be incorporated into polymers to enhance their mechanical or thermal properties.
作用機序
Target of Action
Similar compounds have been found to inhibit cholinestrases and lipoxygenase enzymes .
Mode of Action
It’s known that the compound interacts with its targets, possibly leading to inhibition or modulation of their activity .
Biochemical Pathways
Given its potential inhibitory effect on cholinestrases and lipoxygenase enzymes, it may impact pathways related to neurotransmission and inflammation .
Result of Action
coli .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide typically involves multiple steps:
-
Formation of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl intermediate
- This intermediate can be synthesized by the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
-
Amination
- The intermediate is then reacted with an appropriate amine to introduce the amino group.
-
Thioether Formation
- The amino intermediate is reacted with a thiol compound under basic conditions to form the thioether linkage.
-
Pyridazine Ring Formation
- The thioether intermediate is then cyclized with a suitable reagent to form the pyridazine ring.
-
Carboxamide Formation
- Finally, the pyridazine intermediate is reacted with thiophene-2-carboxylic acid or its derivatives to form the desired carboxamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
-
Reduction
- Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carboxamide group to an amine.
-
Substitution
- The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, under basic conditions with catalysts like tetrabutylammonium bromide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated thiophene derivatives.
類似化合物との比較
Similar Compounds
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)thiophene-2-carboxamide: Similar structure but lacks the pyridazine ring.
N-(6-(2-oxo-2-(thiophen-2-yl)ethyl)pyridazin-3-yl)thiophene-2-carboxamide: Similar structure but lacks the 2,3-dihydrobenzo[b][1,4]dioxin moiety.
Uniqueness
Structural Complexity: The combination of the 2,3-dihydrobenzo[b][1,4]dioxin, pyridazine, and thiophene moieties makes this compound unique.
Potential Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in similar compounds.
This detailed overview provides a comprehensive understanding of N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, covering its synthesis, reactions, applications, and unique properties
特性
IUPAC Name |
N-[6-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S2/c24-17(20-12-3-4-13-14(10-12)27-8-7-26-13)11-29-18-6-5-16(22-23-18)21-19(25)15-2-1-9-28-15/h1-6,9-10H,7-8,11H2,(H,20,24)(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSZFOCOSCJVKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-isopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2413761.png)
![Tert-butyl 3-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2413762.png)
![(1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate](/img/structure/B2413763.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2413764.png)


![N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2413767.png)

![6-(4-Chlorophenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![N-(4-ethoxyphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2413774.png)
![Tricyclo[6.3.3.01,8]tetradecane-10,13-dione](/img/structure/B2413775.png)
![N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B2413777.png)


